4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide (hereafter referred to by its full systematic name) is a benzamide derivative characterized by three key structural motifs:
- A 4-(N,N-dimethylsulfamoyl)benzamide core, which introduces sulfonamide functionality known for enhancing solubility and bioactivity.
- A 2-hydroxyethyl linker attached to the benzamide’s nitrogen atom.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-22(2)28(26,27)15-10-8-14(9-11-15)20(25)21-12-19(24)17-13-23(3)18-7-5-4-6-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQIQGNCYIZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups, including a sulfamoyl group and an indolinyl moiety, which contribute to its unique biological properties. The IUPAC name for this compound is 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide, and its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfamoyl and hydroxyl groups enhance binding affinity, potentially modulating the activity of these targets. The indolinyl group may also play a role in increasing the specificity of the compound's interactions .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Case Studies
- Breast Cancer Cell Lines : A study reported that treatment with varying concentrations of the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Prostate Cancer Models : In xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- Inflammatory Response : In a murine model of acute inflammation, administration of the compound significantly reduced edema and pro-inflammatory cytokine levels compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Complexity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-(N,N-dimethylsulfamoyl)benzamide | Moderate | Low | None |
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | Low | None | Low |
| 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide | Moderate | Moderate | None |
This comparison highlights the unique position of this compound due to its combined anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Containing Benzamide Derivatives
Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)
- Structural Similarities : Shares the 4-(N,N-dimethylsulfamoyl)benzamide core.
- Key Differences : Replaces the hydroxyethyl-indole group with a 4-bromophenylthiazole moiety.
- Demonstrated NF-κB signal potentiation in TLR adjuvant screens, suggesting immunomodulatory applications .
4-(Diethylsulfamoyl)-N-(4-Ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Structural Similarities : Contains a sulfamoyl-substituted benzamide.
- Key Differences : Uses a diethylsulfamoyl group (vs. dimethyl) and a benzothiazole-propargyl substituent.
- The propargyl-benzothiazole moiety may confer click chemistry utility or metal-binding properties .
Indole-Containing Benzamide Derivatives
Osimertinib Mesylate
- Structural Similarities : Contains a 1-methyl-1H-indol-3-yl group linked to a pyrimidine-amine scaffold.
- Key Differences : Lacks the sulfamoyl group but includes a methoxy-pyrimidine and acrylamide moiety.
- Functional Implications :
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Structural Similarities : Features an indol-3-yl-ethyl backbone.
- Key Differences : Replaces the sulfamoyl-benzamide with a fluoro-biphenyl-propanamide group.
- Functional Implications :
Hydroxyethyl-Linked Benzamides
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Similarities : Contains a hydroxyethyl linker.
- Key Differences : Lacks the indole and sulfamoyl groups; instead, incorporates a 3-methylbenzamide and tert-butyl-like structure.
- Functional Implications :
Comparative Analysis Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
| Compound Name | LogP (Estimated) | Solubility (Aqueous) | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~2.5 | Moderate | High (indole + sulfamoyl) |
| Compound 50 | ~3.8 | Low | Moderate (thiazole) |
| Osimertinib Mesylate | ~3.2 | Low | High (acrylamide) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | ~1.9 | High | Low (tert-butyl) |
Research Findings and Implications
- Sulfamoyl Group : Enhances solubility and hydrogen-bonding capacity, critical for target engagement. Dimethyl substitution (target compound) balances steric effects and bioavailability better than diethyl analogs .
- Hydroxyethyl Linker : Introduces polarity, improving solubility over purely hydrophobic analogs (e.g., biphenyl-propanamide derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
